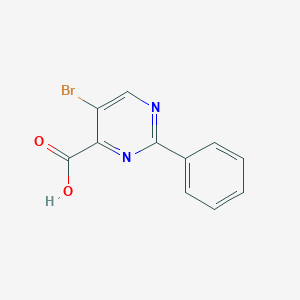

5-Bromo-2-phenylpyrimidine-4-carboxylic acid

Vue d'ensemble

Description

5-Bromo-2-phenylpyrimidine-4-carboxylic acid: is an organic compound with the molecular formula C11H7BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a phenyl group at the 2-position of the pyrimidine ring, along with a carboxylic acid group at the 4-position, makes this compound unique and valuable in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid typically involves the bromination of 2-phenylpyrimidine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Azide, cyanide, or amine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Organic Synthesis Building Block

5-Bromo-2-phenylpyrimidine-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are foundational in the development of pharmaceuticals and agrochemicals. The compound's structure allows for regioselective reactions, making it an ideal precursor for synthesizing more complex molecules .

Case Study: Synthesis of Kinase Inhibitors

A notable application is its role in the synthesis of kinase inhibitors. For instance, derivatives of this compound have been synthesized to create potent inhibitors targeting protein kinase CK2, showcasing its utility in developing anticancer agents . The synthesis involved a series of reactions that highlighted the compound's ability to form critical pharmacophores necessary for biological activity.

Biological Research

Enzyme Interaction Studies

In biological research, this compound is employed to study interactions with various enzymes and receptors. Its derivatives have been shown to exhibit significant binding affinity to specific biological targets, facilitating the exploration of enzyme mechanisms and drug design .

Pharmacological Activities

Research indicates that derivatives of this compound may possess pharmacological activities such as anti-inflammatory, antiviral, and anticancer properties. These activities make it a subject of interest in medicinal chemistry for developing new therapeutic agents .

Medicinal Chemistry

Drug Development Potential

The compound has potential applications in drug development due to its structural features that allow for modifications leading to enhanced bioactivity. Its derivatives are being explored for their efficacy against various diseases, including cancer and viral infections .

Case Study: CX-5011 Development

The development of CX-5011, a potent CK2 inhibitor derived from this compound, illustrates its medicinal chemistry application. Structure-activity relationship studies revealed that modifications to the pyrimidine ring significantly influenced the compound's potency and selectivity against cancer cells .

Industrial Applications

Agrochemicals and Specialty Chemicals

In the industrial sector, this compound is utilized in synthesizing agrochemicals and specialty chemicals. Its ability to form stable intermediates makes it valuable for producing herbicides and fungicides that are essential in agriculture .

Data Summary Table

| Application Area | Description | Notable Case Studies |

|---|---|---|

| Organic Synthesis | Building block for heterocyclic compounds | Synthesis of kinase inhibitors |

| Biological Research | Studies on enzyme interactions and receptor binding | Anti-inflammatory and antiviral activities |

| Medicinal Chemistry | Development of new drugs with potential therapeutic effects | Development of CX-5011 |

| Industrial Applications | Synthesis of agrochemicals and specialty chemicals | Production of herbicides and fungicides |

Mécanisme D'action

The mechanism of action of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group contribute to the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

2-Phenylpyrimidine-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

5-Chloro-2-phenylpyrimidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

5-Bromo-2-methylpyrimidine-4-carboxylic acid: Contains a methyl group instead of a phenyl group, affecting its steric and electronic properties.

Uniqueness: The presence of the bromine atom at the 5-position and the phenyl group at the 2-position of the pyrimidine ring in 5-Bromo-2-phenylpyrimidine-4-carboxylic acid imparts unique chemical and biological properties

Activité Biologique

5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom at the 5-position and a phenyl group at the 2-position of the pyrimidine ring, along with a carboxylic acid functional group. This configuration contributes to its unique chemical reactivity and biological properties.

| Component | Description |

|---|---|

| Bromine | Enhances binding affinity to biological targets |

| Phenyl Group | Influences steric and electronic properties |

| Carboxylic Acid | Facilitates hydrogen bonding and electrostatic interactions |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This inhibition is crucial for its anti-inflammatory effects .

- Cell Signaling Modulation : It influences various cell signaling pathways involved in inflammation and immune responses, potentially affecting cellular processes related to cancer and other diseases.

- Binding Affinity : The structural features, including the bromine atom and carboxylic acid group, enhance its binding affinity to target proteins, which is critical for its pharmacological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies demonstrated that it significantly suppresses COX-2 activity with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. It has been identified as a potential inhibitor of lactate dehydrogenase A (LDHA), an enzyme pivotal in cancer metabolism. Inhibiting LDHA can lead to reduced tumor growth and improved therapeutic outcomes .

Antiviral Activity

Emerging studies suggest that derivatives of this compound may possess antiviral properties, although specific data on this compound is limited. Its structural analogs have shown promising results against various viral targets .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like bromine) at specific positions enhances inhibitory potency against target enzymes.

- Hydrophobic Interactions : The phenyl group contributes to hydrophobic interactions, increasing binding affinity to protein targets.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Inhibition of COX Enzymes : A study reported that this compound effectively inhibited COX-2 with an IC50 value in the low micromolar range, demonstrating its potential as an anti-inflammatory agent .

- Anticancer Activity : Research on related pyrimidine compounds indicated that modifications at the 4-position could enhance anticancer efficacy by targeting metabolic pathways crucial for tumor survival .

- Pharmacological Applications : As a building block in organic synthesis, this compound serves as a precursor for developing novel pharmaceuticals with targeted biological activities.

Propriétés

IUPAC Name |

5-bromo-2-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLDGZLPOMWNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594399 | |

| Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179260-95-8 | |

| Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is subjected to the Busch reaction?

A1: Interestingly, the Busch reaction, typically used to synthesize biaryl compounds, doesn't yield the expected product when applied to this compound. Instead of forming a biaryl, the reaction leads to the formation of 2-phenylpyrimidine-4-carboxylic acid. This suggests that the reaction conditions promote debromination rather than the desired coupling reaction. []

Q2: Besides the Busch reaction, is there another way to synthesize 2-phenylpyrimidine-4-carboxylic acid?

A2: Yes, the paper describes an alternative synthesis route for 2-phenylpyrimidine-4-carboxylic acid. This method involves the oxidation of 4-methyl-2-phenylpyrimidine. This finding highlights that different synthetic strategies can be employed to obtain the same target compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.